molecular formula C20H15N3O6 B2810907 N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 922122-60-9

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2810907
CAS No.: 922122-60-9
M. Wt: 393.355
InChI Key: GYNRGVGIOKJTDI-UHFFFAOYSA-N
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Description

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a dihydrobenzo dioxine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Benzofuran compounds, which are a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways For example, they may bind to their target proteins, altering their function and leading to changes in cellular processes

Result of Action

For example, it may inhibit cell growth in tumors, kill or inhibit the growth of bacteria, reduce oxidative stress, or inhibit viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Construction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Assembly of the Dihydrobenzo Dioxine Ring: This can be synthesized through cyclization reactions involving catechols and epoxides.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
  • Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone

Uniqueness

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a unique set of biological activities and electronic properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c1-25-14-4-2-3-11-9-16(28-17(11)14)19-22-23-20(29-19)21-18(24)12-5-6-13-15(10-12)27-8-7-26-13/h2-6,9-10H,7-8H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNRGVGIOKJTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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